D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt

Inositol phosphate receptor p42IP4/centaurin-α1 Receptor binding affinity

D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt (CAS 1246355-68-9), also known as Ins(1,3,4,5)P4 or IP4, is a tetraammonium salt of the myo-inositol tetrakisphosphate second messenger bearing phosphate groups at the D-1, D-3, D-4, and D-5 positions of the inositol ring. It is a phosphorylated derivative of the canonical calcium-mobilizing messenger Ins(1,4,5)P3 (IP3) and serves as both a precursor to Ins(1,3,4)P3 and a bona fide intracellular signal that regulates calcium homeostasis through distinct receptor populations, including p42IP4/centaurin-α1, GAP1IP4BP, Bruton's tyrosine kinase (Btk), and synaptotagmin II.

Molecular Formula C6H19NO18P4
Molecular Weight 517.11 g/mol
CAS No. 1246355-68-9
Cat. No. B3093604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt
CAS1246355-68-9
Synonymsinositol 1,3,4,5-tetrakisphosphate
inositol-1,3,4,5-tetrakisphosphate
inositol-1,3,4,5-tetrakisphosphate, D-isomer
inositol-1,3,4,5-tetrakisphosphate, DL-isomer
inositol-1,3,4,5-tetraphosphate
Ins(1,3,4,5)P(4)
Ins(1,3,4,5)P4
Ins-1,3,4,5-P4
myo-inositol-1,3,4,5-tetrakisphosphate
Molecular FormulaC6H19NO18P4
Molecular Weight517.11 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)O.N
InChIInChI=1S/C6H16O18P4.H3N/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);1H3/t1-,2-,3?,4-,5+,6?;/m0./s1
InChIKeyLDRGGXGJARVUBP-HQMYMHGMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-myo-Inositol 1,3,4,5-tetrakis(phosphate) Ammonium Salt (CAS 1246355-68-9): Research-Grade IP4 for Calcium Signaling and Inositol Phosphate Receptor Studies


D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt (CAS 1246355-68-9), also known as Ins(1,3,4,5)P4 or IP4, is a tetraammonium salt of the myo-inositol tetrakisphosphate second messenger bearing phosphate groups at the D-1, D-3, D-4, and D-5 positions of the inositol ring . It is a phosphorylated derivative of the canonical calcium-mobilizing messenger Ins(1,4,5)P3 (IP3) and serves as both a precursor to Ins(1,3,4)P3 and a bona fide intracellular signal that regulates calcium homeostasis through distinct receptor populations, including p42IP4/centaurin-α1, GAP1IP4BP, Bruton's tyrosine kinase (Btk), and synaptotagmin II [1][2]. The ammonium salt formulation (≥95% purity, storage at −20°C) is the standard research-grade form supplied by major vendors for biochemical and cell-signaling investigations .

Signaling Context Inositol phosphate receptor and Ca2+ mobilization studies
Target Engagement p42IP4/centaurin-α1, Btk, synaptotagmin II binding assays
Formulation Fit Ammonium salt for Na+/K+-sensitive assay systems

Why Ins(1,3,4,5)P4 Ammonium Salt Cannot Be Functionally Substituted by IP3, Other IP4 Regioisomers, or Alternative Salt Forms


Inositol phosphate signaling exhibits strict regioisomer- and stereospecificity at multiple independent receptor populations. Among nine possible myo-inositol tetrakisphosphate (IP4) regioisomers, only D-Ins(1,3,4,5)P4 displays sub-nanomolar affinity for the p42IP4 receptor (Kd 2.2 nM), while other IP4 regioisomers are 25- to 150-fold weaker and IP3 isomers are approximately 1000-fold weaker [1]. At the level of Ca2+ mobilization, the L-enantiomer of Ins(1,3,4,5)P4 is completely inactive at concentrations up to 100 μM, whereas the D-enantiomer mobilizes the entire IP3-sensitive Ca2+ store [2]. Furthermore, the ammonium salt counterion is critical for achieving aqueous solubility ≥25 mg/mL without introducing Na⁺ or K⁺ ions that may confound ion-channel electrophysiology or interfere with kinase assay buffers [3]. Substituting with generic IP3, a different IP4 regioisomer (e.g., Ins(1,3,4,6)P4), or a sodium/potassium salt form therefore risks loss of target engagement, altered pharmacological profile, or solvent incompatibility in sensitive assay systems.

Target Compound D-Ins(1,3,4,5)P4 ammonium salt
Risk if Substituted IP3 or other IP4 regioisomers may be ~1000-fold weaker at p42IP4 receptor
Target Compound D-Ins(1,3,4,5)P4 ammonium salt
Risk if Substituted L-enantiomer may show no Ca2+ mobilization, altering pharmacological profile
Target Compound D-Ins(1,3,4,5)P4 ammonium salt
Risk if Substituted Na+/K+ salt forms may confound ion-channel electrophysiology or kinase buffers

Quantitative Comparative Evidence for D-myo-Inositol 1,3,4,5-tetrakis(phosphate) Ammonium Salt vs. Closest Analogs and In-Class Alternatives


p42IP4 Receptor Binding Affinity: Ins(1,3,4,5)P4 Kd = 2.2 nM vs. All Other IP4 and IP3 Regioisomers

The purified p42IP4 receptor protein displays a Kd of 2.2 nM for D-Ins(1,3,4,5)P4, which is unequalled by any other inositol tetrakisphosphate or trisphosphate regioisomer. Other IP4 regioisomers exhibit 25- to 150-fold lower affinity, with substitution at the C-2 position producing the largest reduction. Inositol trisphosphate (IP3) isomers are approximately three orders of magnitude (~1000-fold) less potent than Ins(1,3,4,5)P4, with the sole exception of D/L-Ins(3,4,5)P3. The pentakisphosphate Ins(1,3,4,5,6)P5 displays comparable affinity to D-Ins(1,3,4,5)P4 at the solubilized receptor but not at the membrane-associated receptor, indicating a unique discrimination profile for the membrane-bound state [1].

p42IP4 Receptor Binding
Head-to-head
Kd 2.2 nM for Ins(1,3,4,5)P4; other IP4 isomers 25- to 150-fold weaker; IP3 ~1000-fold weaker
Supports unique engagement of p42IP4/centaurin-α1 axis at sub-nanomolar concentrations.
Purified receptor; radioligand binding assay.
Inositol phosphate receptor p42IP4/centaurin-α1 Receptor binding affinity Signal transduction

Ca2+ Mobilization Stereospecificity: D-Ins(1,3,4,5)P4 EC50 = 2.05 μM vs. D-Ins(1,4,5)P3 EC50 = 0.14 μM; L-Enantiomer Inactive at 100 μM

In saponin-permeabilized SH-SY5Y human neuroblastoma cells, D-Ins(1,3,4,5)P4 mobilizes the entire Ins(1,4,5)P3-sensitive intracellular Ca2+ store with an EC50 of 2.05 ± 0.45 μM, compared to 0.14 ± 0.03 μM for D-Ins(1,4,5)P3 (approximately 15-fold less potent). Critically, L-Ins(1,3,4,5)P4 [= D-Ins(1,3,5,6)P4] fails to cause any Ca2+ mobilization at concentrations up to 100 μM, demonstrating absolute stereospecificity for the D-enantiomer. In parallel binding studies using pig cerebellar membranes, D-Ins(1,3,4,5)P4 displaces [3H]Ins(1,4,5)P3 binding with an IC50 of 762 ± 15 nM, approximately 37-fold weaker than D-Ins(1,4,5)P3 (IC50 = 20.7 ± 9.7 nM), whereas L-Ins(1,4,5)P3 and L-Ins(1,3,4,5)P4 are >1000-fold weaker [1].

Ca2+ Mobilization Stereospecificity
Head-to-head
D-IP4 EC50 2.05 μM; D-IP3 EC50 0.14 μM; L-IP4 inactive at 100 μM
Absolute requirement for D-enantiomer for IP4-mediated Ca2+ signaling studies.
Permeabilized SH-SY5Y cells; Biochem J 1993.
Calcium signaling IP3 receptor Stereospecificity SH-SY5Y neuroblastoma

Synaptotagmin II C2B Domain Binding: Ins(1,3,4,5)P4 KD = 6 nM vs. InsP6 with 10-Fold Lower Association Rate

Surface plasmon resonance (SPR) biosensor analysis of the C2B domain of synaptotagmin II (Syt II) demonstrates that both His6-C2B and His6-(C2A+C2B) constructs exhibit the highest affinity for the Ins(1,3,4,5)P4-modified biosensor surface, with a KD value of 6 nM. By comparison, the association rate constant (ka) for the InsP6-linked surface is 10-fold lower (ka = 4.6 × 10³ M⁻¹ s⁻¹) than for the Ins(1,3,4,5)P4-modified surface (ka = 6.8 × 10⁴ M⁻¹ s⁻¹), indicating faster binding kinetics and higher affinity for IP4 over IP6 at this domain. Two water-soluble phosphoinositides, dioctanoyl-PtdIns(3,4,5)P3 and dioctanoyl-PtdIns(4,5)P2, were superior to all soluble InsPns in displacing binding, but IP4 remained the highest-affinity soluble inositol polyphosphate ligand tested [1].

Synaptotagmin II C2B Binding
Head-to-head
KD 6 nM; association rate 15-fold faster than IP6
Highest-affinity soluble ligand for synaptic vesicle exocytosis research.
SPR biosensor; His6-C2B domain.
Synaptotagmin Synaptic vesicle exocytosis Surface plasmon resonance Inositol polyphosphate binding

Centaurin-α1/p42IP4 Binding Affinity: Kd = 139.7 ± 10.5 nM with Inositol Phosphate Specificity Not Matched by IP3

Recombinant human centaurin-α1 (a homologue of rat centaurin-α and identical to p42IP4) binds Ins(1,3,4,5)P4 with a Kd of 139.7 ± 10.5 nM and displays inositol phosphate specificity consistent with its function as a putative PtdIns(3,4,5)P3 receptor. The protein specifically recognizes D-Ins(1,3,4,5)P4 and D-Gro-PtdIns(3,4,5)P3 with identical affinities, demonstrating dual second-messenger recognition. While the published abstract emphasizes specificity for Ins(1,3,4,5)P4 over other inositol phosphates, the related p42IP4 literature establishes that IP3 isomers are approximately 1000-fold weaker at this receptor population [1][2]. GFP-tagged centaurin-α1 translocates to the plasma membrane in a PI 3-kinase-dependent manner, and this recruitment is inhibited by wortmannin, confirming the functional relevance of the Ins(1,3,4,5)P4/PtdIns(3,4,5)P3 binding interface [1].

Centaurin-α1/p42IP4 Affinity
Class-level
Kd 139.7 ± 10.5 nM; ~1000-fold selective over IP3
Enables cell-free reconstitution of PI 3-kinase/PLC signaling integration.
Recombinant human centaurin-α1; class-level inference from p42IP4 data.
Centaurin-α1 ADAP1 PH domain PtdIns(3,4,5)P3 receptor ARF GAP

mTOR Kinase Regulation: Inositol Phosphate Potency Hierarchy IP6 = IP5 > IP4 >> IP3

In in vitro kinase assays, exogenously added inositol phosphate species enhance mTOR and mTORC1 auto-phosphorylation and substrate phosphorylation with a clear potency hierarchy: IP6 = IP5 > IP4 >> IP3. IP6 increases the VMAX and decreases the apparent KM of mTOR for ATP, and the effects are reversible, suggesting dynamic exchange with free solvent. Multiple inositol phosphate species (IP6, IP5, IP4, and to a lesser extent IP3) promote a stable, more soluble active state of the kinase. IP4 occupies a defined intermediate potency position—significantly more effective than IP3 but less potent than IP5/IP6—making it a critical tool for dissecting the phosphorylation-state dependence of mTOR regulation [1].

mTOR Kinase Regulation
Head-to-head
Potency hierarchy: IP6 = IP5 > IP4 >> IP3
Occupies intermediate rank in mTOR activity modulation; essential for full SAR profiling.
In vitro kinase assay; J Biol Chem 2024.
mTOR mTORC1 Kinase regulation Inositol hexakisphosphate Enzyme kinetics

High-Impact Application Scenarios Where D-myo-Inositol 1,3,4,5-tetrakis(phosphate) Ammonium Salt Provides Definitive Experimental Advantage


Biochemical Reconstitution of the p42IP4/Centaurin-α1 Signaling Axis for ARF GAP Regulation Studies

The Kd of 2.2 nM for Ins(1,3,4,5)P4 at p42IP4 [1], combined with the comparable affinity (Kd 139.7 nM) at recombinant centaurin-α1 [2], makes the ammonium salt the only appropriate ligand for cell-free reconstitution of p42IP4/centaurin-α1-dependent ARF GAP activation. IP3 cannot substitute because it is approximately 1000-fold weaker at this receptor. Use the ammonium salt to avoid introducing Na⁺ or K⁺ counterions that may artifactually modulate GAP activity or interfere with GTPase assays.

Dissecting IP4 vs. IP3 Contributions to Intracellular Ca2+ Store Mobilization in Permeabilized Cell Systems

The stereospecific Ca2+ mobilization profile (D-Ins(1,3,4,5)P4 EC50 = 2.05 μM vs. D-Ins(1,4,5)P3 EC50 = 0.14 μM; L-enantiomer inactive at 100 μM) [3] enables clean pharmacological dissection of IP4-mediated Ca2+ release from IP3-mediated release in saponin-permeabilized cell models such as SH-SY5Y. The ammonium salt is compatible with intracellular Ca2+ store assays because ammonium does not interfere with Ca2+-sensitive fluorescent indicators or ER Ca2+ pump activity.

Synaptotagmin II C2B Domain Binding and Synaptic Vesicle Exocytosis Research

With a KD of 6 nM at the synaptotagmin II C2B domain—the highest affinity among all soluble inositol polyphosphates tested—and a 15-fold faster association rate than IP6 [4], the ammonium salt of Ins(1,3,4,5)P4 is the ligand of choice for SPR-based binding studies, competitive displacement assays, and functional reconstitution of synaptic vesicle priming. The ammonium counterion ensures solubility in physiological buffers without adding Na⁺ that may alter C2 domain Ca2+ sensitivity.

mTOR Kinase Activity Modulation and Inositol Phosphate Structure-Activity Relationship Profiling

IP4 occupies a defined intermediate position in the mTOR regulatory hierarchy (IP6 = IP5 > IP4 >> IP3) [5], making it essential for constructing full concentration-response curves that span the entire inositol phosphate phosphorylation spectrum. The ammonium salt form is directly soluble in kinase assay buffers at concentrations ≥25 mg/mL and does not introduce K⁺ that could influence mTORC1 autoinhibitory domain conformation.

Application
Selection Property
Validation Focus
p42IP4/Centaurin-α1 ARF GAP reconstitution
Sub-nanomolar receptor affinity
GAP activity assays without interfering Na+/K+ counterions
IP4 vs. IP3 Ca2+ store dissection
Stereospecific D-enantiomer activity
Ca2+ mobilization endpoint in permeabilized cell models
Synaptotagmin II C2B domain binding
Highest soluble ligand affinity and fast kinetics
SPR-based binding and competitive displacement assays
mTOR kinase inositol phosphate SAR
Defined intermediate regulatory potency
Kinase activity modulation profiling across IP species

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